molecular formula C12H16FNO B13282992 N-(4-Fluoro-2-methylphenyl)-2-methyloxolan-3-amine

N-(4-Fluoro-2-methylphenyl)-2-methyloxolan-3-amine

Cat. No.: B13282992
M. Wt: 209.26 g/mol
InChI Key: MGQLYNDGAWBSSB-UHFFFAOYSA-N
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Description

N-(4-Fluoro-2-methylphenyl)-2-methyloxolan-3-amine is a chemical compound characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, along with an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluoro-2-methylphenyl)-2-methyloxolan-3-amine typically involves the reaction of 4-fluoro-2-methylphenylamine with an appropriate oxolane derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluoro-2-methylphenyl)-2-methyloxolan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

N-(4-Fluoro-2-methylphenyl)-2-methyloxolan-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of N-(4-Fluoro-2-methylphenyl)-2-methyloxolan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and oxolane ring play crucial roles in its binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Fluoro-2-methylphenyl)acetamide
  • 4-Fluoro-2-methylphenylacetic acid
  • 2-Fluoro-4-methylphenol

Uniqueness

N-(4-Fluoro-2-methylphenyl)-2-methyloxolan-3-amine is unique due to the presence of both a fluorine atom and an oxolane ring, which confer distinct chemical and biological properties. These features differentiate it from other similar compounds and make it a valuable compound for various applications.

Properties

Molecular Formula

C12H16FNO

Molecular Weight

209.26 g/mol

IUPAC Name

N-(4-fluoro-2-methylphenyl)-2-methyloxolan-3-amine

InChI

InChI=1S/C12H16FNO/c1-8-7-10(13)3-4-11(8)14-12-5-6-15-9(12)2/h3-4,7,9,12,14H,5-6H2,1-2H3

InChI Key

MGQLYNDGAWBSSB-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCO1)NC2=C(C=C(C=C2)F)C

Origin of Product

United States

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